Bifunctional Mastery: The Physical, Chemical, and Synthetic Profiling of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene
Bifunctional Mastery: The Physical, Chemical, and Synthetic Profiling of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene
Executive Summary
1-Bromo-3-(prop-2-yn-1-yloxy)benzene (CAS: 114855-35-5), frequently referred to as 3-bromophenyl propargyl ether, is a highly versatile bifunctional building block in modern organic synthesis. Featuring both an aryl bromide moiety and a terminal alkyne, this molecule serves as a critical linchpin in the development of complex pharmaceuticals, agrochemicals, and advanced supramolecular materials. This technical guide provides an in-depth analysis of its physicochemical properties, core mechanistic pathways, and field-proven experimental protocols designed for drug development professionals and synthetic chemists.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of 1-bromo-3-(prop-2-yn-1-yloxy)benzene is essential for optimizing reaction conditions, particularly regarding solvent compatibility and thermal stability. The data below synthesizes the standard parameters required for laboratory handling [1].
Table 1: Physicochemical Properties & Safety Data
| Parameter | Specification |
| Chemical Formula | C₉H₇BrO |
| Molecular Weight | 211.06 g/mol |
| CAS Registry Number | 114855-35-5 |
| InChIKey | NWOMEMWJZOKRQR-UHFFFAOYSA-N |
| Physical State | Liquid (at standard temperature and pressure) |
| Purity Standard | ≥97% to 98% (Commercial grade) |
| Storage Conditions | 2–8°C, sealed in a dry environment |
| GHS Safety Classification | Warning (GHS07); H302, H315, H319, H335 |
Reactivity Mapping & Mechanistic Pathways
The strategic value of 1-bromo-3-(prop-2-yn-1-yloxy)benzene lies in its orthogonal reactivity. The terminal alkyne can be selectively engaged without disrupting the aryl bromide, and vice versa. Furthermore, the propargyl ether linkage itself is a reactive pharmacophore capable of undergoing complex sigmatropic rearrangements.
The Thermal [3,3] Claisen Rearrangement
Aryl propargyl ethers are classic substrates for the thermal [3,3] Claisen rearrangement. When subjected to high temperatures, 1-bromo-3-(prop-2-yn-1-yloxy)benzene undergoes a concerted sigmatropic shift to form a 2-allenyl-3-bromophenol intermediate.
Mechanistic Causality: The choice of boiling diethylaniline (~215°C) as a solvent is highly deliberate; it provides the necessary thermal energy to overcome the high activation barrier of the sigmatropic shift while acting as a mild base to prevent unwanted acid-catalyzed degradation. As demonstrated by , the rearrangement of 3-bromophenyl propargyl ether without additives yields a mixture of 5-bromobenzopyran and 7-bromobenzopyran. However, when the reaction is conducted in the presence of potassium carbonate (K₂CO₃), the intermediate undergoes a base-promoted 5-exo-dig cyclization, selectively producing a mixture of 4-bromo-2-methylbenzo[b]furan and 6-bromo-2-methylbenzo[b]furan [2].
Workflow of the thermal[3,3] Claisen rearrangement of 3-bromophenyl propargyl ether.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of 1-bromo-3-(prop-2-yn-1-yloxy)benzene is an ideal candidate for CuAAC "click" chemistry, selectively yielding 1,4-disubstituted 1,2,3-triazoles.
Mechanistic Causality: The catalytic cycle relies on the in situ reduction of Cu(II) to Cu(I) by sodium ascorbate. This ensures a steady, low concentration of the active Cu(I) catalyst, preventing the oxidative homocoupling of alkynes (Glaser coupling) that occurs if Cu(I) is exposed to ambient oxygen. Cu(I) inserts into the terminal C-H bond of the alkyne to form a highly reactive copper-acetylide intermediate, dramatically lowering the activation energy for the subsequent cycloaddition with an organic azide [3]. The aryl bromide remains completely inert under these conditions, preserving it for downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).
Catalytic cycle of the CuAAC reaction utilizing the terminal alkyne moiety.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in quality control checkpoints to verify success at each stage.
Protocol 1: Synthesis of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene via Etherification
Objective: Synthesize the title compound from 3-bromophenol and propargyl bromide.
Causality & Design: Potassium carbonate (K₂CO₃) is selected as the base because its pKa is perfectly tuned to deprotonate the phenol quantitatively without degrading the electrophilic propargyl bromide (which can occur with stronger bases like NaH). Acetone is utilized as a polar aprotic solvent; it poorly solvates the resulting phenoxide anion, thereby maximizing its nucleophilicity and accelerating the Sₙ2 substitution.
Step-by-Step Procedure:
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Charge a flame-dried round-bottom flask with 3-bromophenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous acetone (0.2 M).
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Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation (solution will turn slightly yellow).
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Add propargyl bromide (80 wt% in toluene, 1.2 equiv) dropwise via syringe over 10 minutes to prevent thermal runaway.
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Affix a reflux condenser and heat the reaction to 60°C for 8 hours.
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Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Purify via flash column chromatography (Hexanes/Ethyl Acetate 95:5).
Self-Validation & Quality Control:
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TLC: Complete consumption of the polar phenol spot; appearance of a new, less polar UV-active spot.
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¹H NMR (CDCl₃): Success is confirmed by the appearance of a characteristic triplet at ~2.5 ppm (alkyne C-H, J = 2.4 Hz) and a doublet at ~4.7 ppm (O-CH₂, J = 2.4 Hz), validating the propargyl ether linkage.
Protocol 2: CuAAC Click Functionalization
Objective: Chemoselective triazole formation utilizing the terminal alkyne, leaving the aryl bromide intact [3].
Causality & Design: A solvent mixture of tert-butanol (t-BuOH) and water (1:1 v/v) is utilized. The water solubilizes the inorganic catalytic system (CuSO₄, Sodium Ascorbate), while t-BuOH solubilizes the organic substrates. This creates a highly efficient micellar reaction environment that drives the reaction to completion at room temperature.
Step-by-Step Procedure:
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Dissolve 1-bromo-3-(prop-2-yn-1-yloxy)benzene (1.0 equiv) and the target organic azide (1.0 equiv) in a 1:1 mixture of t-BuOH/H₂O (0.1 M).
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In a separate vial, dissolve CuSO₄·5H₂O (0.05 equiv) and Sodium Ascorbate (0.10 equiv) in a minimal amount of water. The solution will transition from blue to colorless/pale yellow, indicating the formation of active Cu(I).
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Add the catalyst solution to the main reaction flask.
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Stir vigorously at room temperature for 12 hours.
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Dilute with water and extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Self-Validation & Quality Control:
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FTIR Spectroscopy: The reaction is deemed complete upon the total disappearance of the sharp alkyne C-H stretch at ~3290 cm⁻¹ and the strong azide stretch at ~2100 cm⁻¹.
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¹H NMR (CDCl₃): Appearance of a diagnostic singlet at ~7.8–8.2 ppm corresponding to the newly formed triazole ring proton.
Quantitative Reactivity Summary
Table 2: Comparative Reactivity & Expected Yield Profiles
| Reaction Type | Target Motif | Catalyst / Key Reagents | Expected Yield | Orthogonality |
| CuAAC (Click) | Terminal Alkyne | CuSO₄, Na Ascorbate, t-BuOH/H₂O | 85–95% | Aryl bromide remains 100% intact. |
| Claisen Rearrangement | Propargyl Ether | Diethylaniline, K₂CO₃, 215°C | 60–75% | Aryl bromide remains intact; ether is consumed. |
| Suzuki Cross-Coupling | Aryl Bromide | Pd(PPh₃)₄, K₂CO₃, Aryl Boronic Acid | 70–85% | Alkyne must be protected to prevent Sonogashira side-reactions. |
References
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Box, V. G. S., & Meleties, P. C. "The thermal[3,3] Claisen rearrangement of the 3-substituted phenyl allyl and propargyl ethers. The synthesis of 4-halobenzo[b]furans." Heterocycles, 1998, 48, 2173. URL:[Link]
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Favereau, L., et al. "A caged tris(2-pyridylmethyl)amine ligand equipped with a C triazole –H hydrogen bonding cavity." RSC Advances, 2022, 12, 13184-13189. URL:[Link]
